molecular formula C13H19NO3S B12612153 [(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol CAS No. 912806-89-4

[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol

Cat. No.: B12612153
CAS No.: 912806-89-4
M. Wt: 269.36 g/mol
InChI Key: NYMSIVGSVMZGRH-LBPRGKRZSA-N
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Preparation Methods

The synthesis of [(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol typically involves the reaction of piperidine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperidine attacks the sulfonyl chloride, forming the desired product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group may also play a role in the compound’s biological activity by forming hydrogen bonds with target proteins .

Comparison with Similar Compounds

[(2S)-1-(4-Methylbenzene-1-sulfonyl)piperidin-2-yl]methanol can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

912806-89-4

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

[(2S)-1-(4-methylphenyl)sulfonylpiperidin-2-yl]methanol

InChI

InChI=1S/C13H19NO3S/c1-11-5-7-13(8-6-11)18(16,17)14-9-3-2-4-12(14)10-15/h5-8,12,15H,2-4,9-10H2,1H3/t12-/m0/s1

InChI Key

NYMSIVGSVMZGRH-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC[C@H]2CO

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CO

Origin of Product

United States

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